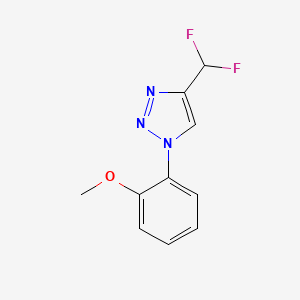
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a methoxyphenyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide (CF2HI).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached to the triazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)-1H-1,2,3-triazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)-1-(2-methoxyphenyl)triazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and bioactivity.
1-(2-Methoxyphenyl)-4-methyl-1H-1,2,3-triazole: Contains a methyl group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole is unique due to the presence of both the difluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, while the methoxyphenyl group can influence its electronic and steric properties.
Eigenschaften
CAS-Nummer |
916151-08-1 |
|---|---|
Molekularformel |
C10H9F2N3O |
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-(2-methoxyphenyl)triazole |
InChI |
InChI=1S/C10H9F2N3O/c1-16-9-5-3-2-4-8(9)15-6-7(10(11)12)13-14-15/h2-6,10H,1H3 |
InChI-Schlüssel |
FPMCJSSLNXLPLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C=C(N=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)

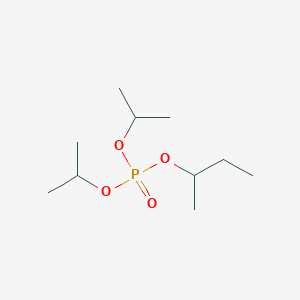
![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)
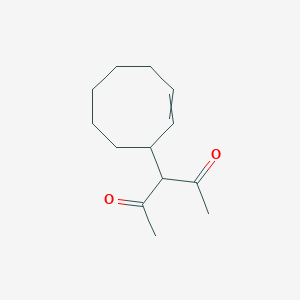
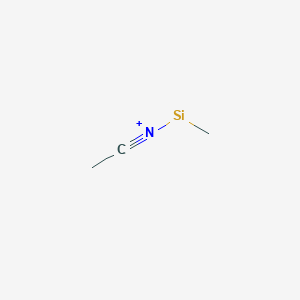
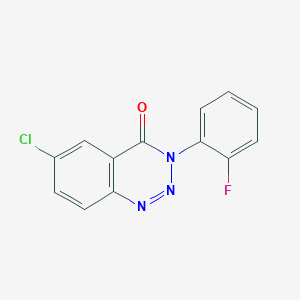
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)

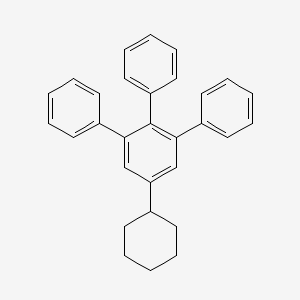
![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
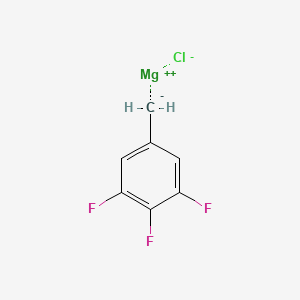
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
